molecular formula C8H7BrN2O2 B12011128 Urea, (m-bromobenzoyl)- CAS No. 51884-06-1

Urea, (m-bromobenzoyl)-

Cat. No.: B12011128
CAS No.: 51884-06-1
M. Wt: 243.06 g/mol
InChI Key: UKNKWDNRCNPDFE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of urea, (m-bromobenzoyl)-, typically involves the reaction of 3-bromobenzoic acid with urea in the presence of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

3-bromobenzoic acid+ureaDCCN-(3-bromobenzoyl)urea\text{3-bromobenzoic acid} + \text{urea} \xrightarrow{\text{DCC}} \text{N-(3-bromobenzoyl)urea} 3-bromobenzoic acid+ureaDCC​N-(3-bromobenzoyl)urea

Industrial Production Methods: Industrial production methods for urea, (m-bromobenzoyl)-, may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, solvent-free conditions and microwave-assisted synthesis have been explored to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: Urea, (m-bromobenzoyl)-, can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding amine derivative.

    Hydrolysis: Under acidic or basic conditions, urea, (m-bromobenzoyl)-, can hydrolyze to yield 3-bromobenzoic acid and urea.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products:

    Substitution: N-(3-substituted benzoyl)urea derivatives.

    Reduction: 3-bromoaniline.

    Hydrolysis: 3-bromobenzoic acid and urea.

Scientific Research Applications

Urea, (m-bromobenzoyl)-, has several applications in scientific research:

Mechanism of Action

The mechanism of action of urea, (m-bromobenzoyl)-, depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom can enhance the compound’s ability to form halogen bonds, which can be crucial in binding to biological targets. Additionally, the urea moiety can participate in hydrogen bonding, further influencing the compound’s interactions with proteins and other biomolecules .

Comparison with Similar Compounds

    Urea, (p-bromobenzoyl)-: Similar structure but with the bromine atom at the para position.

    Urea, (o-bromobenzoyl)-: Bromine atom at the ortho position.

    N-(3-chlorobenzoyl)urea: Chlorine atom instead of bromine at the meta position.

Comparison:

    Reactivity: The position of the bromine atom (meta, para, ortho) can significantly influence the compound’s reactivity and the types of reactions it undergoes.

    Biological Activity: The presence of different halogens (bromine vs. chlorine) can affect the compound’s biological activity and its interactions with biological targets.

    Applications: While all these compounds can be used in similar applications, their specific properties and reactivities may make them more suitable for certain tasks.

Properties

CAS No.

51884-06-1

Molecular Formula

C8H7BrN2O2

Molecular Weight

243.06 g/mol

IUPAC Name

3-bromo-N-carbamoylbenzamide

InChI

InChI=1S/C8H7BrN2O2/c9-6-3-1-2-5(4-6)7(12)11-8(10)13/h1-4H,(H3,10,11,12,13)

InChI Key

UKNKWDNRCNPDFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC(=O)N

Origin of Product

United States

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